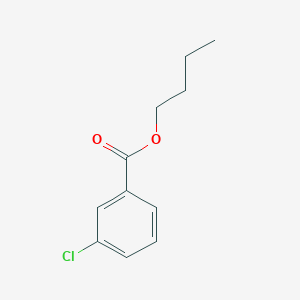
Butyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-chlorobenzoate, also known as butyl ester of 3-chlorobenzoic acid, is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
3-chlorobenzoic acid+butanolH2SO4butyl 3-chlorobenzoate+water
Industrial Production Methods: In industrial settings, the esterification process is optimized for higher yields and purity. This may involve the use of azeotropic distillation to remove water and drive the reaction to completion. Additionally, catalysts such as p-toluenesulfonic acid or ion-exchange resins may be employed to enhance the reaction rate.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-chlorobenzoic acid and butanol.
Reduction: The compound can be reduced to butyl benzoate by catalytic hydrogenation, where the chlorine atom is removed.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) under reflux.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., butyl 3-aminobenzoate, butyl 3-hydroxybenzoate).
Hydrolysis: 3-chlorobenzoic acid and butanol.
Reduction: Butyl benzoate.
Applications De Recherche Scientifique
Butyl 3-chlorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in the preparation of other chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and as a model substrate in biochemical assays.
Medicine: Research into its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Employed in the manufacture of fragrances, plasticizers, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of butyl 3-chlorobenzoate involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or substrate for enzymes, affecting their activity. The chlorine atom and ester group play crucial roles in its reactivity and interaction with biological molecules. The pathways involved often include ester hydrolysis and nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Butyl benzoate: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-chlorobenzoic acid: The parent acid of butyl 3-chlorobenzoate, more acidic and less lipophilic.
Butyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the fourth position, leading to different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and interactions. This makes it particularly useful in targeted synthetic applications and research studies.
Propriétés
Numéro CAS |
63987-54-2 |
|---|---|
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
butyl 3-chlorobenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
UEGSDZZPMLTPSY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canonique |
CCCCOC(=O)C1=CC(=CC=C1)Cl |
Key on ui other cas no. |
63987-54-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















